molecular formula C9H8FNO2 B13405859 Methyl [(3-fluorophenyl)methylidene]carbamate CAS No. 917752-19-3

Methyl [(3-fluorophenyl)methylidene]carbamate

Cat. No.: B13405859
CAS No.: 917752-19-3
M. Wt: 181.16 g/mol
InChI Key: OCOJHVHJLQEMFK-UHFFFAOYSA-N
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Description

Methyl [(E)-(3-fluorophenyl)methylene]carbamate is a chemical compound with the molecular formula C9H8FNO2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a fluorophenyl group and a methylene bridge, making it a unique and interesting subject for chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(E)-(3-fluorophenyl)methylene]carbamate can be achieved through various methods. One common approach involves the reaction of 3-fluorobenzaldehyde with methyl carbamate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the formation of the desired product being facilitated by the presence of a suitable solvent like tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of methyl [(E)-(3-fluorophenyl)methylene]carbamate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity, thereby optimizing the overall efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

Methyl [(E)-(3-fluorophenyl)methylene]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl amines or alcohols .

Scientific Research Applications

Methyl [(E)-(3-fluorophenyl)methylene]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl [(E)-(3-fluorophenyl)methylene]carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Ethyl [(E)-(3-fluorophenyl)methylene]carbamate
  • Propyl [(E)-(3-fluorophenyl)methylene]carbamate

Uniqueness

Methyl [(E)-(3-fluorophenyl)methylene]carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

917752-19-3

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

methyl N-[(3-fluorophenyl)methylidene]carbamate

InChI

InChI=1S/C9H8FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-6H,1H3

InChI Key

OCOJHVHJLQEMFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=CC1=CC(=CC=C1)F

Origin of Product

United States

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